molecular formula C17H16N4O B7517657 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide

4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide

Cat. No. B7517657
M. Wt: 292.33 g/mol
InChI Key: ZODQDSARDAODHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide, also known as CPCCOEt, is a chemical compound that has been used in scientific research to understand the mechanism of action of metabotropic glutamate receptor 1 (mGluR1). This receptor is involved in the modulation of synaptic transmission and plasticity, making it a potential target for the treatment of neurological disorders. CPCCOEt is a selective antagonist of mGluR1, meaning that it blocks the receptor's activity without affecting other receptors in the brain.

Mechanism of Action

4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide is a selective antagonist of mGluR1, meaning that it blocks the receptor's activity without affecting other receptors in the brain. The receptor is a G protein-coupled receptor that is activated by glutamate, a neurotransmitter that is involved in the modulation of synaptic transmission and plasticity. When glutamate binds to mGluR1, it activates a signaling cascade that leads to changes in the activity of neurons. This compound blocks this signaling cascade by binding to the receptor and preventing glutamate from binding.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the release of dopamine in the striatum, a brain region that is involved in the control of movement. This suggests that mGluR1 may be involved in the regulation of dopamine release and that this compound may have potential as a treatment for Parkinson's disease. This compound has also been shown to reduce the release of glutamate in the hippocampus, a brain region that is involved in learning and memory. This suggests that mGluR1 may be involved in the modulation of synaptic plasticity and that this compound may have potential as a treatment for Alzheimer's disease and other cognitive disorders.

Advantages and Limitations for Lab Experiments

4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of mGluR1, meaning that it can be used to study the function of this receptor without affecting other receptors in the brain. This makes it a valuable tool for investigating the role of mGluR1 in neurological disorders. However, one limitation is that it is not very potent, meaning that high concentrations are required to achieve a significant effect. This can make it difficult to use in experiments that require precise control of drug concentrations.

Future Directions

There are a number of future directions for research on 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide. One direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to develop new drugs that target mGluR1 based on the structure of this compound. This could lead to the development of more potent and selective drugs that are better suited for clinical use. Finally, further research is needed to understand the precise mechanism of action of this compound and mGluR1, which could lead to new insights into the modulation of synaptic transmission and plasticity.

Synthesis Methods

4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide can be synthesized using a multistep process that involves the reaction of 5-cyanopyridine-2-carboxylic acid with cyclopropylamine to form 5-cyanopyridin-2-yl-cyclopropylamine. This intermediate is then reacted with 4-formylbenzoic acid to form this compound. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide has been used extensively in scientific research to study the function of mGluR1. This receptor is involved in the modulation of synaptic transmission and plasticity, making it a potential target for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been used to investigate the role of mGluR1 in these disorders and to develop new drugs that target this receptor.

properties

IUPAC Name

4-[[(5-cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c18-9-13-3-8-16(20-10-13)21(15-6-7-15)11-12-1-4-14(5-2-12)17(19)22/h1-5,8,10,15H,6-7,11H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODQDSARDAODHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)C(=O)N)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.